molecular formula C8H4ClF3O B157375 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone CAS No. 129604-31-5

2-Chloro-1-(2,4,5-trifluorophenyl)ethanone

Cat. No. B157375
M. Wt: 208.56 g/mol
InChI Key: YEQFFYDYVFAIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-1-(2,4,5-trifluorophenyl)ethanone” is a chemical compound with the molecular formula C8H4ClF3O . It is also known as 2,4,5-trifluoro-phenacyl chloride .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(2,4,5-trifluorophenyl)ethanone” consists of an ethanone group (C2H2O) attached to a 2,4,5-trifluorophenyl group (C6H2F3) and a chlorine atom . The InChI code for this compound is 1S/C8H4ClF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 .

Scientific Research Applications

Biocatalysis and Synthesis of Chiral Intermediates

The development of enzymatic processes for the synthesis of chiral intermediates from chlorinated ethanone derivatives underscores the significance of these compounds in pharmaceutical manufacturing. A study outlined the use of ketoreductase for transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into a vital chiral alcohol, showcasing the process's efficiency and environmental friendliness (Guo et al., 2017). This method simplifies the synthesis process and reduces safety risks, highlighting the potential for industrial applications.

Microbial Dehalorespiration and Environmental Remediation

Research on microbial dehalorespiration highlights the environmental applications of chlorinated compounds. The isolation of a bacterium capable of converting chlorinated ethanes and ethenes into dechlorinated end products offers a biological approach to detoxify groundwater pollutants (De Wildeman et al., 2003). This process not only emphasizes the environmental impact of chlorinated compounds but also presents a method for in situ remediation of contaminated sites.

Analytical and Environmental Chemistry

The utility of chlorinated ethanones extends into analytical chemistry and environmental monitoring. A study explored the use of TiO2 nanotubes as an adsorbent for the enrichment of DDT and its metabolites in water samples, demonstrating the potential for detecting trace levels of environmental pollutants (Zhou et al., 2007). This research signifies the role of chlorinated ethanones in developing novel materials for environmental analysis.

properties

IUPAC Name

2-chloro-1-(2,4,5-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQFFYDYVFAIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564092
Record name 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,4,5-trifluorophenyl)ethanone

CAS RN

129604-31-5
Record name 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40.8 g (0.3 mole) of sulphuryl chloride were added dropwise at room temperature (22° C.) to 48 g (0.275 mole) of 2,4,5-trifluoroacetophenone (obtained according to Example 6), dissolved in 400 ml of dichloromethane, and the mixture was stirred until the end of the evolution of hydrogen chloride (about 2 hours). 600 ml of water were then added to the reaction mixture, the organic phase was separated off, and this was washed until neutral with sodium hydrogen carbonate solution and dried over magnesium sulphate, and the solvent was stripped off in a water pump vacuum. 48.6 g of 2,4,5- trifluoro-phenacyl chloride were obtained as an oily residue, which corresponds to 84.5 % of theory. The characterization of the product carried out as in Examples 9 to 15 gave a δ value of 5.29 ppm.
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

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